molecular formula C19H19FN2O2S2 B2385444 4-ethyl-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 941950-46-5

4-ethyl-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2385444
CAS No.: 941950-46-5
M. Wt: 390.49
InChI Key: NJOPZXSGIUPSIY-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the sulfonamide group. One common method involves the reaction of 4-fluoroacetophenone with thiourea to form the thiazole ring. This intermediate is then reacted with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-ethyl-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: This compound has similar antifungal activity.

    4-substituted-2- [3- (adamant-1-yl)-4-fluorophenyl]thiazoles: These compounds exhibit trypanocidal activity.

Uniqueness

4-ethyl-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the sulfonamide group.

Properties

IUPAC Name

4-ethyl-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S2/c1-2-14-3-9-18(10-4-14)26(23,24)21-12-11-17-13-25-19(22-17)15-5-7-16(20)8-6-15/h3-10,13,21H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOPZXSGIUPSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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